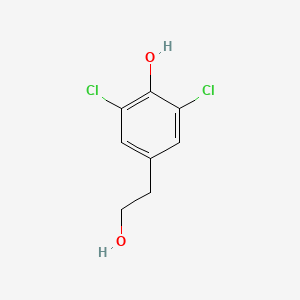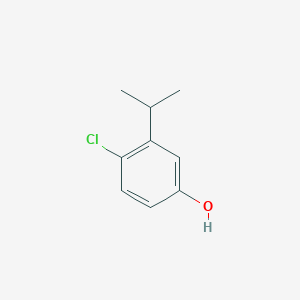
4-Chloro-3-isopropylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-isopropylphenol is an organic compound that belongs to the class of chlorophenols. It is characterized by a phenol ring substituted with a chlorine atom at the fourth position and an isopropyl group at the third position. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-isopropylphenol can be synthesized through several methods. One common approach involves the chlorination of 3-isopropylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
化学反应分析
Types of Reactions
4-Chloro-3-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are often used.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) and ferric chloride (FeCl3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4).
Major Products Formed
Chlorination: Formation of this compound.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxy derivatives.
科学研究应用
4-Chloro-3-isopropylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to microbial inhibition and disinfection.
Medicine: Investigated for its antiseptic properties and potential use in topical formulations.
Industry: Utilized in the formulation of disinfectants and antiseptics for various applications, including healthcare and sanitation.
作用机制
The mechanism of action of 4-Chloro-3-isopropylphenol involves the disruption of microbial cell walls and inhibition of enzyme function. The compound interacts with the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the death of the microorganism. The molecular targets include enzymes involved in cell wall synthesis and membrane integrity.
相似化合物的比较
Similar Compounds
p-Chlorocresol (4-chloro-3-methylphenol): Similar structure with a methyl group instead of an isopropyl group.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Contains two methyl groups in addition to the chlorine atom.
Uniqueness
4-Chloro-3-isopropylphenol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the isopropyl group enhances its hydrophobicity, making it more effective in disrupting microbial cell membranes compared to its methyl-substituted counterparts.
属性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC 名称 |
4-chloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 |
InChI 键 |
SSIRREBTSKSKDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
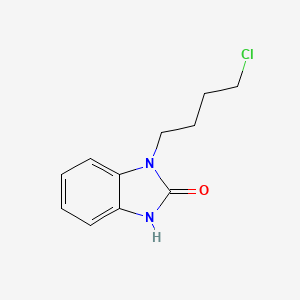
![4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B8648879.png)
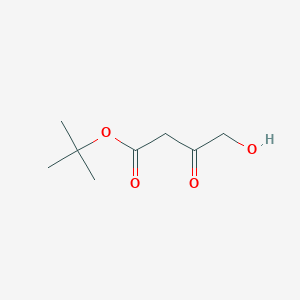
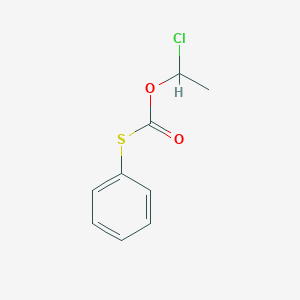
![5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8648889.png)
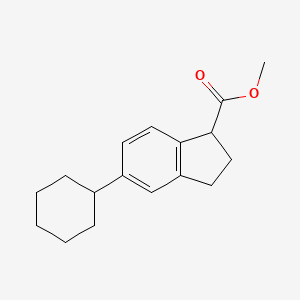

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8648919.png)
